molecular formula C8H15N3 B7813611 2-Pentyl-2H-pyrazol-3-ylamine

2-Pentyl-2H-pyrazol-3-ylamine

Cat. No.: B7813611
M. Wt: 153.22 g/mol
InChI Key: YBPLPFYORGKPKX-UHFFFAOYSA-N
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Description

2-Pentyl-2H-pyrazol-3-ylamine: is a chemical compound with the molecular formula C8H15N3 . It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound features a pyrazole ring substituted with a pentyl group and an amine group, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

For example, the reaction between pentylhydrazine and 1,3-diketone under acidic conditions can yield this compound. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, controlled reaction environments, and efficient purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in an inert atmosphere to avoid unwanted side reactions.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are usually carried out in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives with varying functional groups.

Scientific Research Applications

2-Pentyl-2H-pyrazol-3-ylamine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular processes. It can be used in assays to investigate its effects on various biological targets.

    Medicine: Due to its potential pharmacological properties, this compound is studied for its therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity are advantageous in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. Alternatively, it may interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-pyrazol-3-ylamine
  • 2-Ethyl-2H-pyrazol-3-ylamine
  • 2-Propyl-2H-pyrazol-3-ylamine

Uniqueness

2-Pentyl-2H-pyrazol-3-ylamine is unique due to its pentyl substitution, which imparts distinct chemical and biological properties compared to its shorter alkyl chain analogs. The longer alkyl chain can influence the compound’s lipophilicity, solubility, and interaction with biological membranes, potentially enhancing its biological activity and making it a more versatile scaffold for various applications.

Properties

IUPAC Name

2-pentylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-3-4-7-11-8(9)5-6-10-11/h5-6H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPLPFYORGKPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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